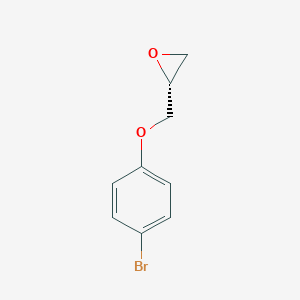

(R)-2-((4-Bromophenoxy)methyl)oxirane

Description

Significance of Chiral Epoxides as Synthetic Intermediates and Chiral Building Blocks

Chiral epoxides are a cornerstone of modern asymmetric synthesis, prized for their utility as versatile synthetic intermediates. atlasofscience.org Their importance is underscored by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions, including epoxidation. atlasofscience.org Chirality, or 'handedness', is a critical feature in many biologically active molecules, as different enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different therapeutic effects or toxicities. atlasofscience.org Chiral epoxides provide a reliable pathway to introduce a specific stereocenter into a molecule, which can then be elaborated into more complex structures.

The synthetic utility of epoxides stems from the significant ring strain of the three-membered ether ring, which makes them susceptible to ring-opening reactions by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com These reactions can be controlled to produce a variety of important functional groups, such as diols, amino alcohols, and ethers, often with high stereospecificity. numberanalytics.comlibretexts.org This reactivity allows chemists to construct complex molecular architectures with precise control over the spatial arrangement of atoms. chemimpex.com As such, chiral epoxides are considered powerful chiral building blocks for the total synthesis of natural products and the development of novel pharmaceuticals and agrochemicals. chemimpex.comnumberanalytics.comatlasofscience.org

Historical Context and Evolution of Research on Aryloxy-Substituted Oxiranes

The study of epoxides, including aryloxy-substituted variants, has a rich history. Early methods for epoxide synthesis often involved the intramolecular cyclization of halohydrins, a reaction where an alkoxide displaces a neighboring halide. wikipedia.org This approach, a key step in reactions like the Darzens condensation, provided access to a range of epoxides. wikipedia.org

The evolution of this field has been marked by a continuous drive towards greater control over stereochemistry. The development of catalytic, asymmetric epoxidation methods, such as the Sharpless, Jacobsen, and Shi epoxidations, revolutionized the field. wikipedia.org These methods allow for the synthesis of enantiomerically enriched epoxides from prochiral alkenes, providing access to the chiral building blocks that are now indispensable in medicinal chemistry.

Research on aryloxy-substituted oxiranes, a specific subclass to which (R)-2-((4-Bromophenoxy)methyl)oxirane belongs, has benefited from these broader advances. These compounds, which feature an ether linkage to an aromatic ring, are common structural motifs in many biologically active molecules and pharmaceuticals. For instance, related compounds like 2-[(2-Methoxyphenoxy)methyl]oxirane serve as intermediates in the synthesis of drugs such as Ranolazine. scbt.com The historical progression has thus moved from the synthesis of racemic mixtures to highly selective methods that yield specific enantiomers like this compound, enabling more targeted and effective drug design and synthesis.

Research Gaps and Future Directions in this compound Chemistry

Despite its utility as a synthetic intermediate, the full potential of this compound remains an area of active investigation. While its role as a building block is established, a significant research gap exists in the comprehensive exploration of its applications. lookchem.comchemimpex.com Much of the current literature focuses on its general use, but detailed studies on its incorporation into novel, complex molecular targets with specific biological activities are less common.

Future research is expected to focus on several key areas. A primary direction will be the utilization of this compound's unique trifunctional nature—the chiral epoxide, the aromatic ring, and the bromine atom—in more sophisticated synthetic strategies. The bromine atom, for example, is ripe for exploitation in cross-coupling reactions to build even greater molecular complexity.

Furthermore, the development of more efficient and sustainable methods for both the synthesis and subsequent transformation of this epoxide is a promising avenue. This includes the application of organocatalysis and biocatalysis, which offer greener alternatives to traditional metal-based catalysis. atlasofscience.orgnih.gov As our understanding of catalytic processes deepens, we can anticipate the discovery of new, highly selective reactions involving this compound, leading to the creation of novel compounds for materials science and medicinal chemistry. The exploration of its use in the synthesis of specialty polymers and coatings, where its structure could impart desirable properties like chemical resistance and adhesion, also represents a significant direction for future work. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(4-bromophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUYKENINQNULY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of the Oxirane Ring in R 2 4 Bromophenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions

The high ring tension of the epoxide ring in (R)-2-((4-Bromophenoxy)methyl)oxirane makes it an electrophilic substrate, prone to attack by nucleophiles. longdom.org These reactions typically proceed via an S(_N)2 mechanism, leading to the opening of the oxirane ring. chemistrysteps.com The driving force for this reaction is the relief of the significant ring strain, which is a combination of angle and torsional strain. longdom.orgchemistrysteps.com

The ring-opening of chiral epoxides like this compound with nucleophiles is a cornerstone of stereoselective synthesis. The reaction's stereochemistry is a direct consequence of the S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile attacks the electrophilic carbon atom from the backside, relative to the oxygen atom of the epoxide ring, which acts as the leaving group. libretexts.orglibretexts.org This backside attack results in an inversion of the stereochemical configuration at the center of attack. libretexts.orglibretexts.org

The regioselectivity of the ring-opening reaction depends on the reaction conditions. Under basic or neutral conditions, with strong nucleophiles, the attack predominantly occurs at the less sterically hindered carbon atom of the oxirane ring. chemistrysteps.commasterorganicchemistry.com This is a classic feature of the S(_N)2 mechanism, where steric hindrance plays a crucial role in determining the site of nucleophilic attack. chemistrysteps.com In the case of this compound, the attack would preferentially occur at the terminal, unsubstituted carbon of the oxirane ring.

However, under acidic conditions, the regioselectivity can be altered. The acid protonates the epoxide oxygen, making it a better leaving group and increasing the electrophilicity of the carbon atoms. longdom.orgopenstax.org In such cases, the nucleophilic attack may occur at the more substituted carbon atom, as the transition state gains some S(_N)1 character, with a partial positive charge developing on the more substituted carbon. longdom.orgopenstax.org

This compound readily reacts with oxygen-based nucleophiles like alcohols and phenols to yield valuable intermediates. For instance, the reaction with alcohols in the presence of a base leads to the formation of 1-alkoxy-3-(4-bromophenoxy)propan-2-ols. The base deprotonates the alcohol to form a more potent alkoxide nucleophile, which then attacks the less hindered carbon of the oxirane ring.

Similarly, phenols can act as nucleophiles, particularly when activated by a base to form phenoxides. The reaction of this compound with a phenoxide would result in the formation of a 1-aryloxy-3-(4-bromophenoxy)propan-2-ol. These reactions are synthetically useful for constructing complex polyether structures.

The table below summarizes the expected major products from the reaction of this compound with various oxygen nucleophiles under basic conditions.

| Nucleophile | Reagent | Product |

| Methanol (B129727) | CH₃OH / Base | (R)-1-(4-bromophenoxy)-3-methoxypropan-2-ol |

| Ethanol | CH₃CH₂OH / Base | (R)-1-(4-bromophenoxy)-3-ethoxypropan-2-ol |

| Phenol | C₆H₅OH / Base | (R)-1-(4-bromophenoxy)-3-phenoxypropan-2-ol |

The reaction of this compound with amines is a well-established method for the synthesis of chiral β-amino alcohols. nih.gov These products are valuable building blocks in medicinal chemistry and materials science. The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the less substituted carbon of the epoxide ring. openstax.org This ring-opening reaction typically occurs under mild conditions and often does not require a catalyst, although heating may be necessary for less reactive amines.

The resulting product is a 1-amino-3-(4-bromophenoxy)propan-2-ol, where the stereochemistry at the C-2 position is retained from the starting epoxide. This stereospecificity makes this reaction highly valuable for asymmetric synthesis.

The following table illustrates the products formed from the reaction of this compound with different types of amines.

| Nucleophile | Reagent | Product |

| Ammonia | NH₃ | (R)-1-amino-3-(4-bromophenoxy)propan-2-ol |

| Methylamine | CH₃NH₂ | (R)-1-(4-bromophenoxy)-3-(methylamino)propan-2-ol |

| Diethylamine | (CH₃CH₂)₂NH | (R)-1-(4-bromophenoxy)-3-(diethylamino)propan-2-ol |

Sulfur and selenium nucleophiles, such as thiols and selenols, are generally more nucleophilic than their oxygen counterparts. msu.edu They readily react with epoxides like this compound to form the corresponding β-hydroxy thioethers and selenoethers. The reaction is typically carried out in the presence of a base, which deprotonates the thiol or selenol to generate the more reactive thiolate or selenolate anion.

This anion then attacks the less hindered carbon of the epoxide ring in an S(_N)2 fashion, leading to the formation of a product with an inverted stereochemistry at the site of attack. These sulfur and selenium-containing compounds are important in various fields, including materials science and the synthesis of biologically active molecules.

The table below shows the products from the reaction of this compound with representative sulfur and selenium nucleophiles.

| Nucleophile | Reagent | Product |

| Ethanethiol | CH₃CH₂SH / Base | (R)-1-(4-bromophenoxy)-3-(ethylthio)propan-2-ol |

| Thiophenol | C₆H₅SH / Base | (R)-1-(4-bromophenoxy)-3-(phenylthio)propan-2-ol |

| Phenylselenol | C₆H₅SeH / Base | (R)-1-(4-bromophenoxy)-3-(phenylselanyl)propan-2-ol |

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. This compound can react with a variety of carbon-based nucleophiles, such as Grignard reagents and organocuprates, to afford more complex carbon skeletons.

Grignard reagents (RMgX) are powerful nucleophiles that attack the less substituted carbon of the epoxide ring. libretexts.org The reaction proceeds via an S(_N)2 mechanism, leading to the formation of a secondary alcohol after an acidic workup. libretexts.org This reaction is particularly useful for extending the carbon chain of the starting material.

Organocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles than Grignard reagents and are also effective for epoxide ring-opening. They also attack the less hindered carbon atom of the epoxide.

The following table provides examples of products from the reaction of this compound with carbon nucleophiles.

| Nucleophile | Reagent | Product |

| Methylmagnesium bromide | CH₃MgBr | (R)-1-(4-bromophenoxy)butan-2-ol |

| Phenylmagnesium bromide | C₆H₅MgBr | (R)-1-(4-bromophenoxy)-3-phenylpropan-2-ol |

| Lithium dimethylcuprate | (CH₃)₂CuLi | (R)-1-(4-bromophenoxy)butan-2-ol |

Electrophilic Activation and Ring Transformations

While nucleophilic attack is the most common mode of reactivity for epoxides, the oxirane ring in this compound can also be activated by electrophiles, most notably Lewis acids. canterbury.ac.nz Lewis acids coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. mdpi.com This activation can also facilitate rearrangements and other ring transformations.

The coordination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or a metal triflate, to the epoxide oxygen polarizes the C-O bonds, increasing the electrophilic character of the ring carbons. researchgate.net This enhanced electrophilicity allows for ring-opening by a wider range of nucleophiles under milder conditions. researchgate.net

Furthermore, Lewis acid activation can induce intramolecular rearrangements. canterbury.ac.nz For example, in the presence of a Lewis acid, the epoxide may rearrange to form an aldehyde or a ketone. The nature of the rearrangement product depends on the substitution pattern of the epoxide and the reaction conditions. For this compound, a Lewis acid-catalyzed rearrangement could potentially lead to the formation of (4-bromophenoxy)acetone or 3-(4-bromophenoxy)propanal. The specific outcome would be influenced by the migratory aptitude of the adjacent groups.

Acid-Catalyzed Ring Opening and Rearrangements

The oxirane ring of this compound is readily opened under acidic conditions. This process typically begins with the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. The subsequent nucleophilic attack can proceed via two main mechanisms, which are influenced by the reaction conditions and the nature of the nucleophile.

In a classic SN2-type mechanism, the nucleophile attacks the less sterically hindered carbon of the epoxide. For this compound, this would be the terminal methylene (B1212753) carbon of the oxirane ring. This pathway leads to the formation of a primary alcohol with inversion of stereochemistry at the site of attack.

Alternatively, under conditions that favor a more SN1-like character, the C-O bond to the more substituted carbon can begin to break, leading to the development of a partial positive charge. In the case of this compound, this would be the chiral center. A weak nucleophile would then attack this more electrophilic carbon.

The regioselectivity of the acid-catalyzed ring opening is a critical consideration in synthetic applications. The presence of the ether oxygen in the side chain can also influence the reaction outcome through intramolecular participation or electronic effects.

Lewis Acid Catalyzed Transformations

Lewis acids can also promote the ring opening of this compound by coordinating to the epoxide oxygen. This coordination polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack. The choice of Lewis acid can significantly influence the course of the reaction, leading to different products through rearrangements or selective nucleophilic additions.

Common Lewis acids used in such transformations include boron trifluoride etherate (BF3·OEt2), titanium tetrachloride (TiCl4), and zinc chloride (ZnCl2). These catalysts can facilitate the formation of various products, including rearranged aldehydes or ketones, or facilitate the addition of a wider range of nucleophiles than is possible under simple acid catalysis. The specific outcomes are highly dependent on the substrate, the Lewis acid, the solvent, and the temperature.

Oxidative Transformations of the Oxirane Moiety (e.g., to Diols)

The oxirane ring of this compound can be opened to form a diol through oxidative hydrolysis. This transformation is typically achieved under acidic or basic conditions with the addition of water. In an acid-catalyzed hydrolysis, protonation of the epoxide oxygen is followed by the nucleophilic attack of a water molecule. This reaction generally proceeds with anti-diastereoselectivity, resulting in a trans-diol.

The product of this reaction would be (R)-1-(4-bromophenoxy)propane-2,3-diol. The stereochemistry of the starting material dictates the stereochemistry of the resulting diol.

| Transformation | Product | Typical Reagents |

| Oxidative Hydrolysis | (R)-1-(4-bromophenoxy)propane-2,3-diol | H3O+ |

Reductive Transformations of the Oxirane Moiety (e.g., to Alcohols)

The reduction of the oxirane ring in this compound leads to the formation of alcohols. This is a common and synthetically useful transformation. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4), are typically employed for this purpose. evitachem.com

The reduction with LiAlH4 proceeds via an SN2 mechanism, where a hydride ion acts as the nucleophile. The attack preferentially occurs at the less sterically hindered carbon atom of the epoxide ring. For this compound, this is the terminal methylene carbon. The initial product is an alkoxide, which is then protonated during the workup to yield the final alcohol. This regioselective reduction would primarily yield 1-(4-bromophenoxy)propan-2-ol.

Sodium borohydride (B1222165) (NaBH4) can also be used as a reducing agent, often in the presence of a co-solvent like methanol to enhance its reactivity. evitachem.com

| Transformation | Primary Product | Typical Reagents |

| Reduction | 1-(4-bromophenoxy)propan-2-ol | 1. LiAlH4, 2. H3O+ workup |

| Reduction | 1-(4-bromophenoxy)propan-2-ol | NaBH4, MeOH |

Ring Expansion Reactions to Form Larger Heterocycles (e.g., Oxetanes)

The strained three-membered oxirane ring of this compound can be expanded to form larger heterocyclic systems, such as four-membered oxetanes. This transformation is of interest as oxetanes are increasingly recognized as important structural motifs in medicinal chemistry.

One common method for the one-carbon ring expansion of epoxides involves the use of sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide (Corey-Chaykovsky reagent). The reaction mechanism involves the initial nucleophilic attack of the ylide on one of the epoxide carbons, followed by an intramolecular displacement to form the four-membered ring and dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) as a byproduct. The specific conditions and the choice of sulfur ylide can influence the efficiency and outcome of the reaction.

Polymerization Pathways Involving Oxirane Ring Opening

This compound, also known as (R)-4-bromophenyl glycidyl (B131873) ether, can serve as a monomer in ring-opening polymerization (ROP) to produce polyethers. chemimpex.com The polymerization can proceed through either cationic or anionic mechanisms, leading to polymers with different properties and microstructures.

Cationic Ring-Opening Polymerization (CROP): This process is typically initiated by strong acids or Lewis acids. The initiation involves the protonation or coordination of the Lewis acid to the epoxide oxygen, generating a reactive cationic species. The propagation then occurs by the nucleophilic attack of the oxygen atom of a monomer molecule on the electrophilic carbon of the growing polymer chain.

Anionic Ring-Opening Polymerization (AROP): Anionic polymerization is initiated by strong bases, such as alkoxides or hydroxides. The initiator attacks one of the epoxide carbons, opening the ring to form an alkoxide, which then serves as the propagating species. This method can offer good control over the polymer's molecular weight and dispersity, particularly when using a well-defined initiator system. Recent studies have explored the anionic ring-opening polymerization of similar functionalized glycidyl ethers, demonstrating the potential for creating well-defined polymers. nih.govresearchgate.net

The resulting polymer, poly((4-bromophenoxy)methyl)oxirane, possesses a polyether backbone with pendant 4-bromophenoxy groups, which can be further functionalized, imparting specific properties to the final material.

Advanced Spectroscopic Characterization and Structural Elucidation of R 2 4 Bromophenoxy Methyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map can be assembled.

The ¹H NMR spectrum of (R)-2-((4-Bromophenoxy)methyl)oxirane provides a wealth of information for assigning its proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 4-bromophenoxy group, the protons of the oxirane ring, and the methylene (B1212753) (-CH₂-) bridge protons.

The 4-bromophenoxy group, being para-substituted, gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-2' and H-6') and the protons ortho to the ether linkage (H-3' and H-5') are chemically non-equivalent and exhibit characteristic chemical shifts in the aromatic region (typically δ 6.8-7.5 ppm). orgchemboulder.com

The three protons on the oxirane ring are diastereotopic and form a complex splitting pattern (AMX system). They typically resonate in the δ 2.5-3.5 ppm range. orgchemboulder.com The geminal protons on the C3 carbon of the oxirane ring (H-3a and H-3b) are non-equivalent and split each other. They are further split by the vicinal proton on the C2 carbon (H-2). The H-2 proton, in turn, is coupled to the two C3 protons and the adjacent methylene protons.

The methylene protons (H-1) of the -OCH₂- group are also diastereotopic due to the adjacent chiral center (C2). They appear as a multiplet, typically in the δ 3.8-4.3 ppm range, resulting from geminal coupling and vicinal coupling with the H-2 proton of the oxirane ring. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2', H-6') | ~7.4 | Doublet (d) |

| Aromatic (H-3', H-5') | ~6.8 | Doublet (d) |

| Methylene (H-1a, H-1b) | 3.8 - 4.3 | Multiplet (m) |

| Oxirane (H-2) | 3.1 - 3.4 | Multiplet (m) |

| Oxirane (H-3a) | ~2.9 | Doublet of doublets (dd) |

| Oxirane (H-3b) | ~2.7 | Doublet of doublets (dd) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and spectrometer frequency. orgchemboulder.compdx.edu

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. nih.gov For this compound, six distinct signals are expected in the aromatic region and three in the aliphatic region.

The aromatic carbons of the 4-bromophenoxy group show characteristic shifts. The carbon bearing the bromine atom (C-4') is found around δ 115 ppm, while the carbon attached to the ether oxygen (C-1') appears further downfield at approximately δ 157 ppm. The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') resonate in the typical aromatic region of δ 116-132 ppm. mdpi.com

In the aliphatic region, the methylene carbon (C-1) adjacent to the phenoxy oxygen resonates around δ 69-70 ppm. rsc.orgmdpi.com The two carbons of the oxirane ring are observed at higher field; the substituted carbon (C-2) appears around δ 50 ppm, and the terminal methylene carbon of the epoxide (C-3) is found around δ 44-45 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (Ar-O) | ~157 |

| C-3'/C-5' (Ar-CH) | ~116 |

| C-2'/C-6' (Ar-CH) | ~132 |

| C-4' (Ar-Br) | ~115 |

| C-1 (-O-CH₂-) | 69 - 70 |

| C-2 (Oxirane CH) | ~50 |

| C-3 (Oxirane CH₂) | 44 - 45 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and spectrometer frequency. mdpi.comorganicchemistrydata.org

To confirm the enantiomeric purity and absolute configuration of the (R)-enantiomer, specialized NMR techniques are employed. Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can be added to the NMR sample. libretexts.org These reagents form diastereomeric complexes with the enantiomers in a racemic mixture, inducing non-equivalent chemical shifts for corresponding protons and carbons. researchgate.netharvard.edu This allows for the direct visualization and quantification of enantiomeric excess. For a pure (R)-enantiomer, no peak splitting would be observed upon addition of the chiral shift reagent.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. It would show correlations between the aromatic protons, between the oxirane ring protons, and crucially, between the oxirane protons and the adjacent methylene bridge protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, solidifying the assignments made for the oxirane, methylene, and aromatic moieties.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. libretexts.orglibretexts.org

Aromatic C-H Stretch: A weak to medium band appears above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. openstax.org

Aliphatic C-H Stretch: Medium to strong bands are observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, corresponding to the methylene and methine C-H bonds.

Aromatic C=C Stretch: Two or more sharp, medium-intensity bands are present in the 1580-1600 cm⁻¹ and 1470-1500 cm⁻¹ regions, characteristic of the benzene (B151609) ring.

Epoxide Ring Vibrations: The presence of the oxirane ring is confirmed by several bands. The asymmetric C-O-C ring stretching (the "1250 band") is a prominent feature. libretexts.org Other characteristic epoxide vibrations include stretches around 950-810 cm⁻¹ and 840-750 cm⁻¹.

Aryl Ether C-O Stretch: A strong, characteristic absorption due to the asymmetric C-O-C stretching of the aryl ether linkage is found in the 1230-1270 cm⁻¹ region. libretexts.org The symmetric stretch appears at a lower frequency, around 1020-1075 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹, although this can be difficult to assign definitively.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1580-1600 & 1470-1500 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1230 - 1270 |

| Epoxide C-O-C | Asymmetric Stretch | ~1250 |

| Aryl Ether C-O-C | Symmetric Stretch | 1020 - 1075 |

| Epoxide Ring | Ring Vibration | 950 - 810 |

| p-Substituted Benzene | C-H Out-of-plane bend | 800 - 850 |

Source: Based on general IR spectroscopy correlation tables. libretexts.orglibretexts.orgopenstax.org

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond. nih.gov

Aromatic Ring Breathing: A very strong, sharp signal corresponding to the symmetric "ring breathing" mode of the para-substituted benzene ring would be prominent, typically around 1600 cm⁻¹.

C-Br Stretch: The C-Br stretch, which is often weak in the IR, would likely give a more intense and easily identifiable signal in the Raman spectrum in the 500-600 cm⁻¹ range.

Symmetric Epoxide Stretch: The symmetric "breathing" mode of the epoxide ring, often weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C9H9BrO2, the expected monoisotopic mass is approximately 227.97859 Da. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula and offer insights into the isotopic distribution, particularly the characteristic pattern of bromine (79Br and 81Br).

The fragmentation of the molecular ion (M+) in the mass spectrometer provides valuable structural information. chemguide.co.uk The energetically unstable molecular ion can break into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected and their mass-to-charge ratio (m/z) is recorded, producing a mass spectrum. chemguide.co.uk

For this compound, key fragmentation pathways likely involve cleavage of the ether bond and the oxirane ring. Common fragmentation patterns for ethers include alpha-cleavage to the oxygen atom. libretexts.org The presence of the aromatic ring leads to stable fragments. libretexts.org

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]+ | 228.98587 |

| [M+Na]+ | 250.96781 |

| [M-H]- | 226.97131 |

| [M+NH4]+ | 246.01241 |

| [M+K]+ | 266.94175 |

| [M+H-H2O]+ | 210.97585 |

| [M+HCOO]- | 272.97679 |

| [M+CH3COO]- | 286.99244 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of this radiation promotes electrons from a lower energy molecular orbital to a higher one. libretexts.org In organic molecules, the most common transitions involve π, σ, and non-bonding (n) electrons. shu.ac.uk

The UV-Vis spectrum of this compound is primarily dictated by the bromophenoxy chromophore. The aromatic ring gives rise to π → π* transitions, which are typically intense and occur in the UV region. slideshare.net The oxygen atoms possess non-bonding electrons, allowing for n → π* and n → σ* transitions. slideshare.netuzh.ch The n → π* transitions are generally weaker than π → π* transitions. slideshare.net The presence of the bromine atom, a halogen, can also influence the absorption spectrum.

The solvent used can affect the wavelength of maximum absorption (λmax). shu.ac.uk Polar solvents can lead to a hypsochromic (blue) shift for n → π* transitions and often a bathochromic (red) shift for π → π* transitions. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Brominated aromatic ring | UV region (around 200-300 nm) |

| n → π | Phenoxy oxygen, Oxirane oxygen | UV region (longer wavelength than π → π*) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis (on analogues/derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While obtaining suitable single crystals of this compound itself might be challenging, analysis of its crystalline analogues or derivatives can provide crucial structural insights. For instance, the X-ray crystal structure of a chiral macrocycle incorporating a similar structural motif was used to understand its catalytic activity. lookchem.com Such studies reveal detailed information about bond lengths, bond angles, and the spatial arrangement of atoms, confirming the (R) configuration at the chiral center of the oxirane ring.

An analogue, 2-(4-Bromophenyl)oxirane, has a reported melting point of 26-29 °C, suggesting it is a solid at room temperature and potentially amenable to single-crystal X-ray diffraction. sigmaaldrich.com

Optical Spectroscopy for Chiral Purity Determination

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral substance. anton-paar.com This property, known as optical activity, is a hallmark of chiral molecules. wikipedia.org The specific rotation, [α], is a characteristic physical constant for a given chiral compound. libretexts.org For a pure enantiomer, the magnitude of rotation is constant, but the direction of rotation is opposite for its mirror image (enantiomer). libretexts.org The (R) and (S) enantiomers will rotate light by the same amount but in opposite directions. libretexts.org

The specific rotation of this compound can be experimentally determined using a polarimeter. anton-paar.com This value is crucial for confirming the enantiomeric purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation. libretexts.org

Table 3: Parameters for Specific Rotation Calculation libretexts.org

| Parameter | Description |

| Observed Rotation (αobs) | The measured angle of rotation. |

| Path Length (l) | The length of the sample cell in decimeters (dm). |

| Concentration (c) | The concentration of the solution in g/100 mL. |

| Specific Rotation [α] | Calculated as αobs / (l * c). |

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov Chiral molecules absorb these two forms of polarized light to different extents, resulting in a CD spectrum. nih.gov

For this compound, the CD spectrum would provide a unique fingerprint corresponding to its specific three-dimensional structure. The electronic transitions associated with the bromophenoxy chromophore and the oxirane ring, which are UV-active, will give rise to CD signals. Computational studies on similar molecules, like methyl oxirane, have shown that the CD spectrum is highly sensitive to the molecular geometry and electronic structure. nih.govrsc.org This technique is particularly valuable for confirming the absolute configuration and for studying conformational changes in solution.

Computational Chemistry and Theoretical Studies of R 2 4 Bromophenoxy Methyl Oxirane

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a powerful tool for investigating the properties of molecules like (R)-2-((4-bromophenoxy)methyl)oxirane. These methods allow for the detailed examination of molecular geometry, electronic structure, and reactivity, offering a theoretical framework to complement experimental findings.

Optimization of Molecular Geometry and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis is also crucial to identify the various spatial arrangements of the atoms (conformers) and their relative stabilities. This is particularly important for a flexible molecule containing a rotatable ether linkage. The bromophenoxy group can adopt different orientations relative to the oxirane ring, and identifying the global minimum energy conformation is essential for accurate predictions of other properties.

Analysis of Electronic Structure and Charge Distribution

Understanding the electronic structure and charge distribution within this compound is key to predicting its chemical behavior. The presence of a bromine atom and two oxygen atoms, all of which are highly electronegative, significantly influences the electron density distribution across the molecule. The bromophenyl group acts as an electrophilic enhancer, making the compound a good candidate for nucleophilic attack. chemimpex.com The strained three-membered oxirane ring also contributes to its reactivity. evitachem.com Analysis of the Mulliken atomic charges, calculated using DFT, can quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.

Frontier Molecular Orbital Theory (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. materialsciencejournal.org For this compound, the HOMO is expected to be localized on the electron-rich oxygen atoms and the aromatic ring, while the LUMO is likely associated with the antibonding orbitals of the strained epoxide ring, making it susceptible to nucleophilic attack. researchgate.net The specific energies of the HOMO and LUMO can be calculated using DFT methods, providing quantitative data to predict how the molecule will interact with other reagents. pku.edu.cnnih.gov

Below is a table showcasing representative calculated HOMO-LUMO data for a related compound, illustrating the type of information generated.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative for a similar molecule and not the specific values for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the sites of electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values; typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms and the bromine atom, while the hydrogen atoms and the carbon atoms of the epoxide ring would exhibit a more positive potential. This visualization provides a clear and intuitive picture of the molecule's reactivity.

Calculation of Global Reactivity Descriptors

| Descriptor | Formula |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ² / 2η |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this is particularly relevant for understanding its characteristic ring-opening reactions. chemimpex.com By modeling the reaction pathways, chemists can identify transition states, calculate activation energies, and determine the most likely mechanism for a given reaction. For instance, the ring-opening of the epoxide by a nucleophile can proceed via an SN2-type mechanism. Computational studies can map out the potential energy surface for this process, providing detailed information about the geometry of the transition state and the energy barriers involved. This level of detail is often difficult to obtain through experimental methods alone. Photochemical reactions, such as the ring-opening of oxirane initiated by light, can also be modeled using techniques like constrained DFT, which can trace the reaction path on excited-state potential energy surfaces. nih.gov

Transition State Characterization and Energy Barriers

The reactivity of this compound is largely dictated by the chemistry of its epoxide ring. Ring-opening reactions, which are central to its utility as a synthetic intermediate, proceed through transition states that can be characterized using computational methods like Density Functional Theory (DFT). nih.govucdavis.edu These calculations are crucial for determining the energy barriers associated with different reaction pathways, thereby predicting the kinetics and mechanism of reactions.

Theoretical studies on similar epoxide ring-opening reactions, for instance, in the presence of nucleophiles like phenols or alcohols, have detailed the mechanistic steps. nih.govucdavis.edu For a typical reaction, the process is initiated by the nucleophilic attack on one of the carbon atoms of the oxirane ring. DFT calculations can model the geometry of the transition state, which is the highest energy point along the reaction coordinate, and calculate its energy relative to the reactants and products. youtube.com

In a study on the phenol-epoxide ring-opening reaction, DFT was used to investigate the mechanism, showing that the reaction is initiated by the breaking of a bond in an accelerator molecule, followed by the formation of a phenoxide ion which then acts as the nucleophile. nih.gov The free energy of activation (ΔG‡) for the nucleophilic attack on the epoxide was calculated to determine the rate-limiting step. nih.gov For example, in a phenol-epoxide reaction accelerated by tetraphenylphosphonium-tetraphenylborate (TPP-K), the P-B bond dissociation energy was calculated to be 36.3 kcal/mol. nih.gov

The energy barriers for such reactions are influenced by the nature of the substituent on the phenoxy group. The electron-withdrawing nature of the bromine atom in this compound would be expected to influence the charge distribution in the molecule and, consequently, the energy of the transition state. Halogenated aryl groups have been shown in other systems to have a stabilizing effect on transition states through halogen–π interactions. acs.orgacs.org

A generalized approach to finding a transition state involves:

Optimizing the geometries of the reactants and products.

Proposing an initial guess for the transition state structure, which can be done using methods like linear synchronous transit (LST) or quadratic synchronous transit (QST). youtube.com

Performing a transition state optimization calculation, which seeks a first-order saddle point on the potential energy surface. youtube.comyoutube.com

Confirming the nature of the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

The following table presents hypothetical energy barriers for a ring-opening reaction of a substituted epoxide, illustrating the type of data obtained from such computational studies.

| Reaction Step | Calculated Free Energy of Activation (ΔG‡) in kcal/mol |

| Nucleophilic Attack on C1 | 15.8 |

| Nucleophilic Attack on C2 | 18.2 |

| Proton Transfer | 5.4 |

This table is illustrative and based on typical values found in computational studies of epoxide ring-opening reactions.

Solvent Effects on Reaction Pathways

Solvent plays a critical role in the reaction pathways of epoxides, influencing both reaction rates and regioselectivity. nih.govacs.orgresearchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

Studies on the ring-opening of 1,2-epoxybutane (B156178) in different solvent environments within zeolites have shown that the structure of the solvent molecules within the reaction cavity significantly alters the free energies of the reactive species. nih.govacs.orgresearchgate.net For instance, in hydrophilic pores, the disruption of hydrogen-bonded solvent networks by the reacting species can lead to entropic gains that increase reaction rates. nih.govacs.org

For this compound, the choice of solvent would be critical in any synthetic application. A polar aprotic solvent might favor an SN2-type mechanism for ring-opening, while a polar protic solvent could participate in the reaction by protonating the epoxide oxygen, thereby activating it for nucleophilic attack. researchgate.net

Computational studies can predict how the energy barriers of different reaction pathways change in various solvents. The table below shows a hypothetical comparison of activation energies for an epoxide ring-opening reaction in different solvents, as would be determined by DFT calculations with a continuum solvent model.

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Dichloromethane | 8.9 | 22.5 |

| Ethanol | 24.6 | 20.1 |

| Water | 80.1 | 18.9 |

This table is illustrative. The values demonstrate the general trend of decreasing activation energy with increasing solvent polarity for reactions involving charge separation in the transition state.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. eurekaselect.comnih.govresearchgate.net For this compound, DFT calculations can provide valuable insights into its NMR, IR, Raman, and UV-Vis spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govnih.govijcce.ac.ir These theoretical predictions are invaluable for assigning experimental spectra and can help in distinguishing between different isomers or conformers. For this compound, GIAO calculations would predict the chemical shifts of the protons and carbons in the oxirane ring, the methylene (B1212753) bridge, and the bromophenyl group.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.govnih.govresearchgate.net These calculations yield the frequencies and intensities of the vibrational modes, which correspond to the peaks in the IR and Raman spectra. The predicted spectra can be used to assign the experimentally observed bands to specific molecular motions, such as C-H stretching, C-O-C stretching of the ether and epoxide, and the characteristic vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govijcce.ac.irnih.gov For this compound, TD-DFT calculations would predict the π→π* transitions associated with the bromophenyl ring.

The following table provides an example of theoretically predicted spectroscopic data for a related brominated aromatic compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, aromatic) | 7.2-7.5 | 7.1-7.4 |

| ¹³C NMR (ppm, C-Br) | 118 | 120 |

| IR (cm⁻¹, C-O-C stretch) | 1250 | 1245 |

| UV-Vis (λ_max, nm) | 275 | 278 |

This is an illustrative table based on data from computational studies of similar bromo-aromatic compounds. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties Theoretical Investigation

Organic molecules with donor-π-acceptor architectures can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.govnih.govresearchgate.net The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. researchgate.netnih.govfrontiersin.org

While this compound itself is not a classic D-π-A chromophore, the electronic interplay between the bromine atom, the phenoxy group, and the oxirane ring could give rise to modest NLO effects. Theoretical investigations would involve calculating the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netfrontiersin.org

These calculations are typically performed using DFT with a suitable functional and basis set. nih.govresearchgate.net The results can be compared to standard NLO materials like urea (B33335) to gauge the potential of the compound. For instance, a study on novel D–π–A substituted bis-1,3,4-oxadiazoles showed that their first hyperpolarizability was 55 times greater than that of urea. researchgate.net

A theoretical NLO investigation of this compound would involve:

Optimization of the molecular geometry.

Calculation of the electronic properties, including the HOMO-LUMO energy gap, which is often correlated with NLO activity. nih.gov

Calculation of the polarizability and hyperpolarizability tensors.

The following table presents a hypothetical set of calculated NLO properties.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 |

| Linear Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 80 |

This table is for illustrative purposes only and shows the type of data generated in a computational NLO study.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions in condensed phases. acs.orgutk.educapes.gov.brnih.govacs.org For this compound, MD simulations could be employed to understand its behavior in solution, its interaction with other molecules, or its properties as part of a larger system, such as a polymer.

In the context of epoxy resins, MD simulations have been used to model the cross-linking process and to predict the thermomechanical properties of the resulting polymer network, such as the glass transition temperature (Tg) and Young's modulus. acs.orgcapes.gov.brnih.gov A typical MD simulation of an epoxy system involves:

Building an initial simulation box containing the monomer (e.g., this compound) and a curing agent. utk.edu

Defining the force field, which describes the potential energy of the system as a function of the atomic coordinates. acs.org

Running the simulation, which involves integrating Newton's equations of motion for all atoms in the system over a certain period of time. utk.edu

Analyzing the trajectory to extract properties of interest.

MD simulations can also be used to study the interactions of this compound with biological macromolecules, which could be relevant for assessing its potential biological activity. Furthermore, steered molecular dynamics (SMD) could be used to investigate the energetics of processes like the binding of the molecule to a surface or another molecule. strath.ac.uk For example, MD simulations have been used to study the adsorption of simple aromatic compounds on carbon nanotubes, revealing details about the binding energies and preferred orientations. rsc.org

Applications of this compound in Advanced Organic Synthesis

The chiral epoxide, this compound, stands as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive oxirane ring, a chiral center, and a functionalizable bromophenyl group, make it an important precursor for a wide array of complex molecules. The inherent ring strain of the epoxide facilitates stereospecific ring-opening reactions, allowing for the controlled introduction of diverse functional groups and the construction of stereochemically defined architectures.

Investigation of Derivatives and Analogues of R 2 4 Bromophenoxy Methyl Oxirane

Structure-Reactivity Relationships in Substituted Aryloxy-Methyl Oxiranes

The reactivity of aryloxy-methyl oxiranes is significantly influenced by the nature and position of substituents on the aryl ring. These substituents can alter the electron density of the aromatic ring and the oxirane, thereby affecting their susceptibility to nucleophilic attack and ring-opening reactions.

Halogen Effects (Chloro, Fluoro, Trifluoromethyl Analogues)

Halogen substituents on the aryloxy ring play a crucial role in modulating the reactivity of the oxirane moiety. The introduction of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl can have a profound impact.

Chloro and Fluoro Analogues: The presence of chloro or fluoro groups on the aromatic ring generally enhances the electrophilicity of the epoxide carbons. rsc.org This is due to the inductive electron-withdrawing nature of these halogens, which pulls electron density away from the oxirane ring, making it more susceptible to nucleophilic attack. For instance, in reactions involving ring-opening, chloro-substituted aryloxy-methyl oxiranes have been shown to participate effectively in the synthesis of various heterocyclic structures. rsc.org Similarly, fluoro-substituted analogues also exhibit enhanced reactivity in ring-opening reactions. rsc.org

Trifluoromethyl Analogues: The trifluoromethyl (CF3) group is a potent electron-withdrawing group with a strong inductive effect. Its incorporation into the aryloxy ring significantly increases the reactivity of the epoxide. The CF3 group enhances the electrophilic character of the oxirane, facilitating ring-opening reactions even with weaker nucleophiles. researchgate.netuni-muenchen.deorganic-chemistry.org The reactivity of trifluoromethyl-substituted oxiranes is often exploited in the synthesis of complex molecules where a highly reactive epoxide is required. researchgate.netbeilstein-journals.org

The following table summarizes the general reactivity trends observed for halogen-substituted aryloxy-methyl oxiranes:

| Substituent | Electronic Effect | General Reactivity Trend |

| Chloro (Cl) | Inductively withdrawing | Increased reactivity towards nucleophiles |

| Fluoro (F) | Inductively withdrawing | Increased reactivity towards nucleophiles |

| Trifluoromethyl (CF3) | Strongly inductively withdrawing | Significantly increased reactivity |

Alkyl and Other Substituent Effects (e.g., Methyl, Phenyl)

In contrast to halogen substituents, alkyl groups and other electron-donating or sterically bulky groups can have different effects on the reactivity of aryloxy-methyl oxiranes.

Methyl Analogues: A methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. Its presence on the aryloxy ring can slightly decrease the electrophilicity of the epoxide carbons, potentially slowing down nucleophilic attack compared to unsubstituted or halogen-substituted analogues. However, the effect is generally modest. The position of the methyl group (ortho, meta, or para) can also influence steric hindrance around the reaction center. mdpi.com

Phenyl Analogues: The introduction of a phenyl group can have more complex effects. A phenyl substituent can act as either an electron-withdrawing or electron-donating group depending on resonance effects. It also introduces significant steric bulk, which can direct the regioselectivity of ring-opening reactions. In some cases, the phenyl group can stabilize carbocation intermediates in acid-catalyzed ring-opening reactions, influencing the reaction pathway. nih.gov

Stereochemical Comparison: (R)- vs. (S)-Enantiomers and Their Distinct Academic Relevance

The stereochemistry of aryloxy-methyl oxiranes, specifically the distinction between the (R)- and (S)-enantiomers, is of paramount importance in synthetic chemistry. acs.org The absolute configuration of the chiral center in the oxirane ring dictates the stereochemical outcome of subsequent reactions, making enantiomerically pure epoxides highly valuable building blocks. mdpi.com

The academic relevance of (R)- and (S)-aryloxy-methyl oxiranes lies in their utility as chiral synthons for the asymmetric synthesis of a wide range of biologically active molecules. rsc.org For example, the ring-opening of an enantiopure epoxide with a nucleophile proceeds with a defined stereochemistry, typically through an SN2 mechanism, leading to the formation of a single enantiomer of the product. libretexts.orgyoutube.com This stereocontrol is crucial in drug discovery and development, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. mdpi.com

The synthesis of enantiopure (R)- and (S)-aryloxy-methyl oxiranes can be achieved through various methods, including the Sharpless asymmetric epoxidation of allylic alcohols or the kinetic resolution of racemic epoxides. youtube.comyoutube.com The availability of both enantiomers allows for the synthesis of either enantiomer of a target molecule, providing access to a broader range of chemical space for biological evaluation.

Synthesis and Transformations of Spiro-Epoxide Analogues

Spiro-epoxides are a class of compounds where the epoxide ring is part of a spirocyclic system. The synthesis of spiro-epoxides often involves the epoxidation of an exocyclic double bond. For instance, the reaction of a cyclic ketone with a sulfur ylide can generate a spiro-epoxide. nih.gov

Transformations of spiro-epoxides are of significant interest due to the inherent ring strain of the spirocyclic system, which can lead to unique and synthetically useful rearrangements. nih.gov One of the most notable transformations is the House-Meinwald rearrangement, where treatment of a spiro-epoxide with a Lewis acid can induce a ring expansion to afford a larger cyclic ketone. nih.gov This rearrangement is a powerful tool for the synthesis of α-arylated cycloalkanones. nih.gov The regioselectivity of the rearrangement can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

For example, the rearrangement of spiro-epoxides derived from benzylidene cycloalkanes can be catalyzed by Lewis acids like bismuth triflate or aluminum trichloride (B1173362). nih.gov While bismuth triflate often leads to ring expansion, aluminum trichloride can promote arene migration in substrates with electron-withdrawing groups. nih.gov

Oxirane-2,2-dicarboxamide Derivatives and Their Chemical Behavior

Oxirane-2,2-dicarboxamide derivatives represent another class of modified oxiranes with distinct chemical properties. These compounds can be synthesized through the oxidation of 3-aryl-2-cyanoacrylamides. researchgate.net The presence of two amide groups on one of the epoxide carbons significantly influences the reactivity of the ring.

The chemical behavior of oxirane-2,2-dicarboxamides is characterized by their susceptibility to nucleophilic ring-opening. For example, aminolysis of these compounds with primary amines typically follows Krasusky's rule, where the nucleophile attacks the carbon atom bearing the aryl group, leading to the formation of 2-(1-amino-ethyl)-3-aryl-2-hydroxymalonamides or tartronamides. researchgate.net This regioselectivity is a key feature of their chemical transformations.

Phenoxy-Substituted Oxirane Derivatives as Ligands or Probes in Research

Phenoxy-substituted oxirane derivatives have found applications in various areas of chemical research, including their use as ligands for metal catalysts and as probes to study biological systems. The oxygen atoms of the phenoxy and oxirane groups can coordinate to metal centers, making these compounds potential ligands in catalysis. mdpi.com

Furthermore, the reactivity of the epoxide ring allows for these molecules to act as covalent probes. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, these derivatives can be used to label and identify target proteins or other biomolecules. The epoxide ring can react with nucleophilic residues on a protein, such as cysteine or lysine, to form a stable covalent bond. This approach is valuable for activity-based protein profiling and for studying the mechanism of action of enzymes that interact with epoxides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.